Fmoc-Thr-OPac, 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

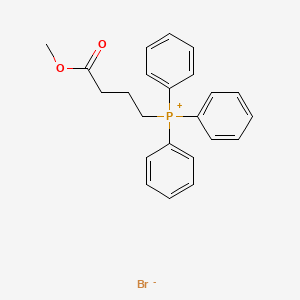

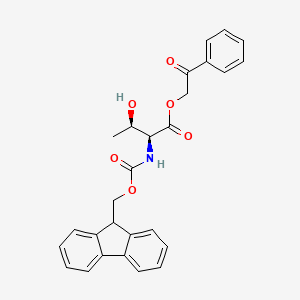

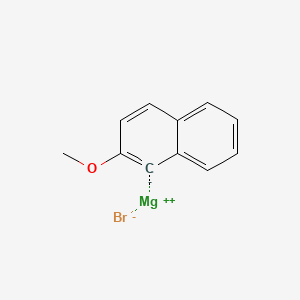

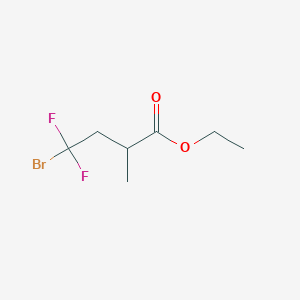

Fmoc-Thr-OPac, also known as N-Fmoc-L-threonine phenacyl ester, is a compound used in peptide synthesis . It has a molecular weight of 459.2 and a molecular formula of C27H25NO6 .

Synthesis Analysis

Fmoc-Thr-OPac is a building block in the Fmoc solid-phase peptide synthesis (SPPS) method . Fmoc SPPS is the preferred method for peptide synthesis due to the availability of high-quality Fmoc building blocks at a low cost . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Molecular Structure Analysis

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Chemical Reactions Analysis

Fmoc-Thr-OPac is used in the synthesis of peptides . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

Fmoc-Thr-OPac has a molecular weight of 459.2 and a molecular formula of C27H25NO6 . More detailed physical and chemical properties can be found in databases like PubChem .

科学的研究の応用

Biocompatible Material for Hydrogels

Fmoc-Thr-OPac can be used in the creation of peptide-based hydrogels (PHGs), which are known for their biocompatibility. These hydrogels are suitable for various biological, biomedical, and biotechnological applications, such as drug delivery systems and diagnostic tools for imaging .

Self-Assembly Features for Bio-Inspired Materials

The Fmoc group attached to amino acids and short peptides, like Fmoc-Thr-OPac, provides significant self-assembly features due to its inherent hydrophobicity and aromaticity. This property is essential for creating bio-inspired materials with potential applications in nanotechnology and materials science .

Solid-Phase Synthesis of Peptide Thioesters

Fmoc-Thr-OPac may be utilized in the solid-phase synthesis of peptide thioesters, which are valuable in peptide chemistry for subsequent applications in creating various peptide-based structures and potentially in drug development .

Stabilization of β-Sheet Structures

The fluorenyl group in Fmoc-Thr-OPac can contribute to the stabilization of β-sheet structures within peptides, which is crucial for the structural integrity of proteins and can be leveraged in protein engineering and design .

Biomaterials Engineering

Fmoc-Thr-OPac’s biocompatibility and structural features make it a potential building block in biomaterials engineering, where it could be used to create scaffolds for tissue engineering or as part of biologically active surfaces.

MDPI - Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic… RSC Publishing - Fmoc-modified amino acids and short peptides: simple bio-inspired… Oxford Academic - Silyl Linker-based Approach to the Solid-phase Synthesis of Fmoc…

Safety And Hazards

将来の方向性

Recent advances in Fmoc SPPS technology have led to improvements in peptide quality, synthesis time, and novel synthetic targets . An optimized Fmoc-removal strategy has been reported that can minimize both the traceless and ordinary diketopiperazine formation in SPPS . This strategy could also enhance the Fmoc-removal kinetics compared to the conventional 20% piperidine/DMF treatment .

特性

IUPAC Name |

phenacyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6/c1-17(29)25(26(31)33-16-24(30)18-9-3-2-4-10-18)28-27(32)34-15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23,25,29H,15-16H2,1H3,(H,28,32)/t17-,25+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSCFYIUFWADFU-NSYGIPOTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Thr-OPac | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine](/img/structure/B6317227.png)